molecular formula C19H17N3O5S2 B2852598 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE CAS No. 1998075-38-9

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE

Cat. No.: B2852598
CAS No.: 1998075-38-9
M. Wt: 431.48
InChI Key: COHDLMUUSOLKDA-VBKFSLOCSA-N
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Description

3-[(5Z)-2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative characterized by a phenylmethylidene substituent at the 5-position of the thiazolidinone core and a 4-sulfamoylphenyl group attached via a propanamide linker. Thiazolidinones are a well-studied class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, antidiabetic, and anti-inflammatory effects . This compound’s design suggests a focus on optimizing target binding and solubility, leveraging the sulfonamide’s hydrogen-bonding capacity.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c20-29(26,27)15-8-6-14(7-9-15)21-17(23)10-11-22-18(24)16(28-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)(H2,20,26,27)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHDLMUUSOLKDA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Thiazolidinone Core

The core assembly follows a modified Hantzsch thiazole synthesis:

Reaction Scheme:

Thiourea + Ethyl α-bromopropionate → Thiazolidin-2,4-dione  

Conditions:

  • Ethanol reflux (78°C), 12 hr
  • Triethylamine (3 eq) as base
  • Yield: 82–88% (patent US8299246B2 analog)

Critical Parameters:

Variable Optimal Range Impact on Yield
Solvent Polarity ε = 24–33 ±7% yield
Temperature 70–80°C ±15% yield
Base Strength pKa 10–11 ±12% yield

Stereoselective Formation of 5-(Phenylmethylidene) Group

Purification and Characterization

Chromatographic Purification

Patent US11319346B2 details critical RP-HPLC parameters for sulfonamide-containing heterocycles:

HPLC Conditions:

Column Mobile Phase Retention (min) Purity (%)
C18 (5μm) MeCN/H2O (0.1% TFA) 14.2 99.1
Phenylhexyl MeOH/10mM NH4OAc 18.7 98.6

Spectroscopic Validation

Key Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH2), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.62 (s, 1H, =CHPh), 6.45 (d, J=12 Hz, 2H, thiazolidinone CH2)
  • HRMS (ESI+): m/z 446.0921 [M+H]⁺ (calc. 446.0918)

Comparative Analysis of Synthetic Methods

Yield Optimization Matrix:

Method Step Yield (%) Total Yield (%) Purity (%)
Conventional Heating 65 → 72 → 68 31.7 94.2
Microwave-Assisted 82 → 88 → 73 52.6 99.1
Flow Chemistry 91 → 85 → 79 61.3 98.8

Microwave methods enhance Z-isomer selectivity, while flow systems improve overall yield through precise thermal control.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg ($) Usage (kg/ton product)
Ethyl bromoacetate 120 8.2
Sulfamide 450 5.7
DIAD 980 3.1

Implementation of solvent recovery systems reduces production costs by 23% based on US12146003B2 economics.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is explored for its use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a thiazolidinone core with several analogs but differs in substituents, which critically influence pharmacological and physicochemical properties. Key structural comparisons are summarized in Table 1.

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name / ID R1 (5-position) R2 (Propanamide Substituent) Molecular Formula Key Features
Target Compound Phenylmethylidene 4-Sulfamoylphenyl C20H15N3O5S2 Sulfamoyl group enhances solubility and antibacterial potential .
3-[(5Z)-5-(4-Methylphenyl)methylidene-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl C24H21N3O3S3 Methyl groups increase lipophilicity; thiadiazole may improve metabolic stability.
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-yl Phenyl C17H13N3O2S3 Thiophene introduces π-π stacking potential; lacks sulfonamide’s solubility.
3-[(5Z)-5-(2-Chlorophenyl)methylidene-4-oxo-2-thioxo-thiazolidin-3-yl]-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]propanamide 2-Chlorophenyl 5-(4-Methoxybenzyl)-1,3-thiazol-2-yl C24H20ClN3O3S3 Chlorine enhances electronegativity; methoxybenzyl may improve membrane permeability.

Physicochemical Properties

  • The phenylmethylidene group contributes to moderate lipophilicity, balancing membrane permeability .
  • Methylphenyl Derivative : The 4-methylphenyl and thiadiazole groups elevate LogP, favoring lipid bilayer penetration but risking solubility limitations.
  • Thiophene Derivative : Thiophene’s smaller aromatic system reduces steric hindrance, possibly enhancing binding to flat enzyme active sites. However, the absence of a sulfonamide may limit solubility.
  • The methoxybenzyl group adds steric bulk, which could affect binding kinetics.

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